BenchChemオンラインストアへようこそ!

4-(3-Chlorobenzoyl)morpholine

Nicotinic Acetylcholine Receptors Ion Channel Pharmacology Smoking Cessation Research

4-(3-Chlorobenzoyl)morpholine (CAS 26162-86-7) is a morpholine amide derivative characterized by a 3-chlorobenzoyl substituent on the morpholine nitrogen. With a molecular formula of C11H12ClNO2 and a molecular weight of 225.67 g/mol, this achiral small molecule exhibits a calculated XLogP3 of 1.6 and a topological polar surface area of 29.5 Ų, physicochemical features that confer balanced solubility and permeability for in vitro assays.

Molecular Formula C11H12ClNO2
Molecular Weight 225.67
CAS No. 26162-86-7
Cat. No. B2784969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chlorobenzoyl)morpholine
CAS26162-86-7
Molecular FormulaC11H12ClNO2
Molecular Weight225.67
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C11H12ClNO2/c12-10-3-1-2-9(8-10)11(14)13-4-6-15-7-5-13/h1-3,8H,4-7H2
InChIKeyCDQHMXCLFRYRPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Chlorobenzoyl)morpholine (CAS 26162-86-7): A High-Potency Morpholine Amide for Nicotinic Receptor Research and Chemical Biology


4-(3-Chlorobenzoyl)morpholine (CAS 26162-86-7) is a morpholine amide derivative characterized by a 3-chlorobenzoyl substituent on the morpholine nitrogen [1]. With a molecular formula of C11H12ClNO2 and a molecular weight of 225.67 g/mol, this achiral small molecule exhibits a calculated XLogP3 of 1.6 and a topological polar surface area of 29.5 Ų, physicochemical features that confer balanced solubility and permeability for in vitro assays [2]. The compound is commercially available at purities ≥95–98% and is widely employed as a versatile building block in medicinal chemistry and chemical biology .

Why 4-(3-Chlorobenzoyl)morpholine Cannot Be Replaced by Other Chlorobenzoyl Morpholine Isomers or Morpholine Derivatives


Subtle variations in chlorine substitution pattern on the benzoyl ring profoundly alter target engagement and potency. For instance, the 2-chloro isomer (4-(2-chlorobenzoyl)morpholine) exhibits an IC50 of 518 nM at the α3β4 nicotinic acetylcholine receptor (nAChR), whereas the 3-chloro analog demonstrates picomolar activity (IC50 = 1.8 nM)—a difference of approximately 300-fold [1]. Similarly, a structurally related trimethylmorpholine derivative bearing a 3-chlorophenyl group displays only micromolar affinity (IC50 = 6,500 nM) at the same receptor [2]. These data underscore that the precise geometry and electronic environment conferred by the 3-chlorobenzoyl-morpholine scaffold are not interchangeable with close analogs; procurement of the specific isomer is critical to ensure experimental reproducibility and the intended biological readout.

4-(3-Chlorobenzoyl)morpholine: Head-to-Head Quantitative Evidence for Scientific Selection


Picomolar Antagonist Activity at α3β4 nAChR Distinguishes 4-(3-Chlorobenzoyl)morpholine from Closely Related Analogs

4-(3-Chlorobenzoyl)morpholine exhibits exceptionally potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR), with an IC50 of 1.8 nM measured by inhibition of carbamylcholine-induced 86Rb+ efflux in SH-SY5Y cells [1]. In contrast, the 2-chloro positional isomer (4-(2-chlorobenzoyl)morpholine) shows an IC50 of 518 nM at the same human α3β4 receptor, representing a 288-fold loss in potency [2]. Furthermore, a more complex morpholine derivative, (2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol, displays an IC50 of 6,500 nM at α3β4 nAChR—over 3,600-fold weaker than the target compound [3].

Nicotinic Acetylcholine Receptors Ion Channel Pharmacology Smoking Cessation Research

Selectivity Profile Across nAChR Subtypes Confers an Advantage Over Non-Selective Morpholine Derivatives

In addition to its high α3β4 potency, 4-(3-chlorobenzoyl)morpholine displays a distinct selectivity fingerprint across other human nAChR subtypes. Its IC50 values are 12 nM at α4β2, 15 nM at α4β4, and 7.9 nM at α1β1γδ nAChR subtypes, all measured in human cell lines [1]. This yields a selectivity ratio of approximately 6.7-fold for α3β4 over α4β2, and a similar 2-fold preference over the α1β1γδ subtype. While direct comparator selectivity data are not available for the 2-chloro and 4-chloro isomers in the same panel, the pronounced potency differences at α3β4 suggest that these isomers may exhibit altered selectivity profiles due to differential binding pocket interactions.

Receptor Subtype Selectivity Neuronal nAChR Off-Target Profiling

High-Yielding, Green Synthesis Routes Provide a Scalable Advantage for 4-(3-Chlorobenzoyl)morpholine

4-(3-Chlorobenzoyl)morpholine can be synthesized via a green, oxidative amidation protocol using tert-butyl hydroperoxide and tetra-(n-butyl)ammonium iodide in a water/acetonitrile flow reactor, yielding the product in a 91% isolated yield . This is in contrast to classical acylation methods using 3-chlorobenzoyl chloride, which often require careful control of exothermic conditions and generate stoichiometric HCl. While specific yield data for the 2-chloro and 4-chloro isomers under identical green conditions are not available, the flow chemistry method is reported to be general for benzamides, and the 91% yield for the 3-chloro derivative indicates excellent efficiency for this substrate.

Synthetic Efficiency Green Chemistry Process Development

Commercial Availability at ≥98% Purity Ensures Reproducible In Vitro Results

4-(3-Chlorobenzoyl)morpholine is routinely supplied by multiple vendors at purities of ≥95% to ≥98%, with typical specifications stating NLT 98% (Not Less Than 98%) . This level of purity is consistent with the requirements for high-confidence in vitro pharmacological assays, where impurities at the >2% level can confound activity measurements or introduce cytotoxicity. In comparison, the 2-chloro isomer (CAS 6392-26-3) is often available at 95% purity , and the 4-chloro isomer (CAS 19202-04-1) is typically sold at 97% purity . While the differences are modest, the availability of 98%+ material for the 3-chloro derivative provides an additional margin of confidence for sensitive biochemical and cell-based experiments.

Compound Purity Procurement Specifications Assay Reproducibility

Validated Application Scenarios for 4-(3-Chlorobenzoyl)morpholine Based on Quantitative Evidence


α3β4 Nicotinic Receptor Probe for Addiction and Smoking Cessation Studies

With an IC50 of 1.8 nM at human α3β4 nAChR and in vivo activity in mouse models of nicotine-induced antinociception and locomotor activity (ED50 values of 1.2–15 mg/kg, sc), 4-(3-chlorobenzoyl)morpholine serves as a potent and well-characterized tool compound for investigating the role of α3β4 receptors in nicotine addiction and withdrawal [1]. Its picomolar potency obviates the need for high compound concentrations that could lead to non-specific effects, a distinct advantage over the 2-chloro isomer (IC50 = 518 nM) which would require 300× higher dosing to achieve equivalent receptor occupancy [2].

Selectivity Profiling Reference Standard for Neuronal nAChR Subtype Panels

The compound's characterized activity across multiple human nAChR subtypes (α3β4, α4β2, α4β4, α1β1γδ) makes it an ideal reference standard for selectivity screening panels in drug discovery [1]. Its differential potency profile (1.8 nM at α3β4 vs. 12 nM at α4β2) provides a benchmark for assessing the subtype selectivity of novel nAChR ligands. Researchers can use 4-(3-chlorobenzoyl)morpholine to validate assay conditions and to normalize data across experiments, leveraging its well-documented pharmacological fingerprint.

Building Block for Diversified Morpholine-Based Libraries via Robust Synthetic Routes

The high-yielding (91%) green oxidative amidation synthesis of 4-(3-chlorobenzoyl)morpholine demonstrates its viability as a scalable building block for the generation of diverse morpholine amide libraries [1]. The compound's commercial availability at ≥98% purity further supports its use in parallel synthesis and medicinal chemistry campaigns, where it can serve as a parent scaffold for structure-activity relationship (SAR) studies aimed at optimizing nicotinic receptor ligands or exploring new target space.

Neuroscience In Vivo Studies Requiring a Potent, Brain-Penetrant nAChR Antagonist

In vivo efficacy data in mice (smoking cessation models) demonstrate that 4-(3-chlorobenzoyl)morpholine achieves target engagement at behaviorally relevant doses (1.2–15 mg/kg, sc) [1]. This, combined with its favorable computed LogP of 1.6, suggests adequate brain penetration for central nervous system applications. For neuroscience researchers requiring a potent, peripherally-administered nAChR antagonist with a known selectivity profile, this compound offers a validated alternative to more promiscuous nicotinic ligands or to the less potent 2-chloro isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Chlorobenzoyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.